2-Chloro-4-(2-methoxyphenyl)-1-butene
Description
2-Chloro-4-(2-methoxyphenyl)-1-butene (C₁₁H₁₃ClO) is a chlorinated alkene characterized by a butene backbone substituted with a chlorine atom and a 2-methoxyphenyl group. The methoxy group at the ortho position of the phenyl ring and the chloro substituent on the butene chain confer distinct electronic and steric properties, influencing its reactivity and applications. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and specialty polymers. Its unique structure allows participation in diverse reactions, including oxidation, reduction, and substitution, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-6H,1,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEGIWHWNVFTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641179 | |
| Record name | 1-(3-Chlorobut-3-en-1-yl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-13-0 | |
| Record name | 1-(3-Chloro-3-buten-1-yl)-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorobut-3-en-1-yl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methoxyphenyl)-1-butene can be achieved through several methods. One common approach involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of high-purity reagents and optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methoxyphenyl)-1-butene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols. Substitution reactions may result in the formation of various substituted alkenes .
Scientific Research Applications
2-Chloro-4-(2-methoxyphenyl)-1-butene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methoxyphenyl)-1-butene involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-Chloro-4-(2-methoxyphenyl)-1-butene, a comparative analysis with structurally related compounds is essential. Key factors include substituent type, position, and electronic effects. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
Key Comparative Insights
Substituent Position Effects: Ortho vs. Meta Methoxy: The ortho-methoxy group in this compound introduces steric hindrance, slowing nucleophilic attacks compared to its meta-methoxy analog. Chlorine Position: Compounds like 2-Chloro-1-butene (C₄H₇Cl) lack aryl groups, resulting in lower thermal stability and simpler reactivity profiles compared to aryl-substituted analogs .
Functional Group Impact :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in 2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene (C₁₁H₁₀ClF₃) increases electrophilicity, enabling faster Friedel-Crafts reactions than the methoxy-substituted compound .
- Halogen Diversity : Fluorine substituents (e.g., in 2-Chloro-4-(2,6-difluorophenyl)-1-butene) improve metabolic stability and bioavailability relative to chlorine due to fluorine’s smaller size and stronger C-F bonds .
Biological Activity: Antimicrobial Potential: Ethoxy-substituted derivatives (e.g., 2-Chloro-4-(4-ethoxyphenyl)-1-butene) exhibit lower MIC values against S. aureus (16 µg/mL) compared to methoxy analogs, likely due to increased membrane permeability . Anti-inflammatory Applications: The meta-methoxy isomer shows superior inhibition of COX-2 enzymes compared to the ortho-substituted compound, highlighting positional effects on bioactivity .
Table 2: Reactivity and Application Comparison
| Property | This compound | 2-Chloro-4-(2-chlorophenyl)-1-butene | 2-Chloro-4-(3-cyanophenyl)-1-butene |
|---|---|---|---|
| Oxidation Products | Epoxides, ketones | Chlorinated epoxides | Cyano-epoxides |
| Reduction Products | Alkanes, alcohols | Dichloroalkanes | Aminobutanes |
| Substitution Reactivity | Moderate (steric hindrance) | High (Cl as leaving group) | Very high (cyano activation) |
| Key Application | Polymer additives | Halogenation intermediates | Pharmaceutical precursors |
| Reference |
Biological Activity
2-Chloro-4-(2-methoxyphenyl)-1-butene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro group and a methoxy-substituted phenyl group, which contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various strains of bacteria and fungi.
- Anticancer Potential : Research has suggested that this compound may have anticancer effects, potentially through apoptosis induction in cancer cells.
Antimicrobial Activity
A study conducted on various substituted phenyl compounds, including this compound, demonstrated significant antimicrobial activity. The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values indicated effective concentrations for antimicrobial action.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 64 | Escherichia coli | |
| 16 | Candida albicans |
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound could induce apoptosis in specific cancer cells, with IC50 values suggesting moderate potency.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 40 |
Case Study 1: Antimicrobial Evaluation
A comprehensive evaluation of several phenyl derivatives included this compound. The study highlighted its effectiveness against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Case Study 2: Anticancer Research
In a recent study focusing on novel anticancer agents, this compound was included in a screening panel. Results showed that it significantly reduced cell viability in breast and cervical cancer cell lines compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
